molecular formula C10H11N3O3 B12363612 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde

3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde

Cat. No.: B12363612
M. Wt: 221.21 g/mol
InChI Key: XBUPPGWUDJSTKN-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde is a heterocyclic compound featuring a pyrazolidine ring substituted with a nitrophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of 3-(3-aminophenyl)pyrazolidine-4-carbaldehyde.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(3-Nitrophenyl)pyrazolidine-4-carbaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s chemical behavior and its interactions with biological targets, making it a distinct and valuable compound for research and development .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(3-nitrophenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H11N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-4,6,8,10-12H,5H2

InChI Key

XBUPPGWUDJSTKN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC(=CC=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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